molecular formula C9H12N6 B1404470 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1417358-37-2

7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B1404470
CAS No.: 1417358-37-2
M. Wt: 204.23 g/mol
InChI Key: KLXWQLDZLDBDRA-UHFFFAOYSA-N
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Description

7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, built on a fused triazolopyrimidine heterocyclic core. The [1,2,4]triazolo[4,3-a]pyrimidine scaffold is a privileged structure in drug design, known for its versatile biological activities and ability to act as a bioisostere for purines . This core structure is frequently explored in the development of novel therapeutic agents due to its similarity to essential biological molecules. The piperazine moiety appended to the 7-position is a common feature in pharmacologically active compounds, often employed to fine-tune properties such as solubility, bioavailability, and receptor affinity . Compounds featuring the triazolopyrimidine scaffold have demonstrated a wide range of potential research applications. They have been investigated as key scaffolds in the development of neuroprotective and anti-neuroinflammatory agents, with studies showing their ability to modulate ER stress and inflammatory pathways in cellular models . Furthermore, this structural class has been explored in oncology research, with some derivatives exhibiting potent antiproliferative activity and serving as inhibitors for targets like cyclin-dependent kinases (CDKs) . The integration of the piperazine ring enhances the molecule's potential for interaction with various biological targets, including G protein-coupled receptors (GPCRs) like adenosine receptors, which are relevant in neurological and inflammatory conditions . This makes this compound a valuable intermediate for researchers synthesizing and evaluating novel bioactive molecules for potential applications in central nervous system (CNS) disorders, cancer, and other diseases. This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, in accordance with all applicable local and international regulations.

Properties

IUPAC Name

7-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-4-15-7-11-13-9(15)12-8(1)14-5-2-10-3-6-14/h1,4,7,10H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXWQLDZLDBDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=NN=CN3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by intramolecular cyclization . Another approach involves the use of the Dimroth rearrangement, which incorporates protonation, ring opening, tautomerization, and ring closure steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety and pyrimidine ring participate in nucleophilic substitutions under specific conditions:

  • Aromatic chlorination : Reaction with POCl₃ at 105°C replaces hydroxyl groups with chlorine atoms, enabling subsequent substitutions .

  • Piperazine alkylation : Propargyl bromide reacts with the piperazine nitrogen under reflux in CHCl₃, forming propargyl derivatives (55–60% yield) .

  • SNAr (Nucleophilic Aromatic Substitution) : Electron-deficient positions on the pyrimidine ring react with amines (e.g., ethylenediamine) at −20°C to form fused ring systems .

Example reaction conditions :

Reaction TypeReagents/ConditionsYield
ChlorinationPOCl₃, 105°C, 3–4 h70–72%
Propargyl alkylationPropargyl bromide, K₂CO₃, CHCl₃55–60%
Amine substitutionEthylenediamine, −20°C58%

Cyclization and Ring-Opening Reactions

The triazolo-pyrimidine scaffold undergoes cyclization to form polyheterocyclic systems:

  • Microwave-assisted cyclization : Reactions under 200°C for 20 minutes optimize yields of fused derivatives.

  • Acid-mediated cyclization : Concentrated HCl induces dehydration and ring closure, forming tricyclic structures (e.g., 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine) .

Key intermediates :

  • Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate

  • 5-Chloro-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine

Functional Group Transformations

The compound’s substituents enable targeted modifications:

  • Oxidation : Hydrogen peroxide converts thioether groups to sulfones, altering electronic properties.

  • Reduction : Sodium borohydride reduces nitro groups to amines for further functionalization .

  • Amide coupling : DCC-activated Boc-protected amino acids form peptide conjugates at the triazole nitrogen (58% yield) .

Applications :

  • Fluorescent probes for adenosine receptors

  • Kinase inhibitors (e.g., CDK4/6 selectivity via piperazine interactions)

Biological Interaction Mechanisms

The compound’s reactivity correlates with pharmacological activity:

  • Adenosine receptor antagonism : Derivatives exhibit nanomolar affinity (Kᵢ = 2.9–10 nM) for hA₂A receptors, validated by molecular docking .

  • Anticancer activity : Piperazine-linked derivatives inhibit MCF-7 and hepatocellular carcinoma cell lines (IC₅₀ = 1.2–4.7 μM) .

Structure-Activity Relationship (SAR) :

Modification SiteEffect on Activity
Piperazine substitutionEnhances hA₂A receptor selectivity
Triazole ring fusionImproves metabolic stability
Pyrimidine chlorinationIncreases electrophilicity

Comparative Reactivity with Analogues

The piperazine-triazolo-pyrimidine system shows distinct reactivity compared to related scaffolds:

CompoundKey Reactivity DifferenceBiological Impact
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidinePrefers SNAr over alkylationDual hA₂A/hA₃ receptor affinity
Thiazolo[5,4-d]pyrimidineHigher electrophilicity at C5Enhanced kinase inhibition
Quinazoline-dioneSusceptible to hydrolysisReduced bioavailability

Synthetic Optimization Strategies

  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 20 minutes vs. 5–6 h).

  • Solvent effects : Polar aprotic solvents (DMF, CHCl₃) improve substitution yields by 15–20% .

  • Protecting groups : Boc protection prevents side reactions during piperazine functionalization .

This compound’s versatility in nucleophilic, cyclization, and coupling reactions makes it a valuable scaffold for drug discovery, particularly in oncology and neurology.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 7-piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine exhibit significant anticancer properties. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For example:

  • Inhibition of Kinases : Compounds in this class can inhibit receptor tyrosine kinases such as c-Met and VEGFR-2, which are implicated in tumor growth and angiogenesis .
  • Case Study : A study demonstrated that a specific derivative effectively reduced tumor growth in xenograft models of gastrointestinal stromal tumors (GISTs), highlighting its potential as a therapeutic agent .

Neurological Disorders

The piperazine moiety enhances the ability of these compounds to cross the blood-brain barrier. This characteristic makes them suitable candidates for treating neurological disorders:

  • Antidepressant Effects : Some derivatives have shown promise in preclinical models for their antidepressant-like effects by modulating serotonin receptors .
  • Case Study : A recent investigation into the effects of these compounds on serotonin receptor activity revealed potential pathways for developing new antidepressants .

Enzyme Inhibition Studies

This compound derivatives are used in enzyme inhibition studies to understand their mechanisms of action:

  • Targeting Enzymes : These compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways, providing insights into their potential therapeutic roles .

Receptor Binding Studies

The interaction of these compounds with various receptors is critical for understanding their pharmacological profiles:

  • Binding Affinity : Studies have measured the binding affinity of these compounds to various receptors, indicating their potential as lead compounds in drug discovery .

Material Science Applications

Beyond medicinal chemistry, this compound has applications in material science:

  • Polymer Development : The compound serves as a building block for synthesizing novel polymers with enhanced properties .

Mechanism of Action

The mechanism of action of 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic outcomes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

[1,2,4]Triazolo[4,3-a]pyrimidine vs. [1,2,4]Triazolo[1,5-a]pyrimidine
  • Structural Differences : The position of the triazole ring fusion (4,3-a vs. 1,5-a) alters electronic properties and steric interactions. For example, [1,2,4]triazolo[4,3-c]pyrimidines exhibit higher melting points and downfield NMR shifts compared to [1,2,4]triazolo[1,5-c]pyrimidines due to distinct ring strain and hydrogen bonding .
  • Biological Implications : These differences influence pharmacokinetic profiles. For instance, [1,2,4]triazolo[4,3-a]pyrimidines with piperazine groups show enhanced anticancer activity compared to [1,5-a] isomers, likely due to improved target engagement .
Piperazine-Substituted Derivatives
  • 7-Piperazin-1-yl vs. 5-Piperazin-1-yl : The position of the piperazine group significantly affects activity. For example, 5-piperazin-1-yl derivatives (e.g., 5-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride) exhibit distinct cytotoxicity profiles compared to 7-substituted analogs, possibly due to altered interactions with enzyme active sites .

Pharmacological Activity Comparison

Anticancer Activity
  • 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine: Exhibits antiproliferative effects against lung (A549) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values comparable to cisplatin in preliminary studies .
  • Analogous Compounds: 3-Ferrocenyl Derivatives: Show moderate activity against breast cancer (MCF-7) but lower potency in lung cancer models . Pyrido[2,3-d]pyrimidines: Demonstrate broad-spectrum activity but higher toxicity in non-cancerous cells .
Antimicrobial Activity
  • This compound: Limited data exist, but related triazolopyrimidinecarbonitriles with trimethoxyphenyl groups exhibit potent antifungal activity (MIC = 2–8 µg/mL) against Candida albicans .
  • Triazolo[4,3-b]triazine Derivatives : Show superior antibacterial activity (MIC = 1–4 µg/mL) against Gram-positive pathogens compared to pyrimidine-only scaffolds .

Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP Key Substituent Effects
7-Piperazin-1-yl derivative 180–182 12.5 (PBS) 1.8 Enhanced water solubility vs. non-polar analogs
5-Piperazin-1-yl dihydrochloride 245–247 8.2 (PBS) 0.9 Reduced lipophilicity due to hydrochloride salt
3-Trifluoromethyl derivative 155–157 3.1 (DMSO) 2.5 High membrane permeability
[1,2,4]Triazolo[1,5-a]pyrimidine 210–212 1.8 (PBS) 2.2 Lower solubility due to rigid core

Biological Activity

7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine is a compound belonging to the class of triazolo-pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄
  • Molecular Weight : 246.32 g/mol

This compound features a piperazine ring fused to a triazolo-pyrimidine framework, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various biochemical pathways:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic pathways. For instance, triazolo derivatives have been reported to affect the activity of poly(ADP-ribose) polymerase (PARP), which is significant in cancer therapy due to its role in DNA repair mechanisms .
  • Cellular Pathways : The compound may modulate gene expression and cellular signaling pathways through its binding interactions with specific biomolecules. This modulation can lead to apoptosis in cancer cells and other therapeutic effects .

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit potent anticancer properties. For example:

  • In Vitro Studies : Compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 μM to 2.85 μM .
CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

Immunosuppressive Activity

Another area of interest is the immunosuppressive potential of triazolo-pyrimidines:

  • Mixed Lymphocyte Reaction (MLR) Assay : Compounds similar to this class have shown promising results in MLR assays with IC50 values below 50 nM, indicating their potential as immunosuppressive agents comparable to cyclosporin A .

Case Studies

Several studies highlight the therapeutic potential of triazolo-pyrimidines:

  • Study on PARP Inhibition : A study demonstrated that certain derivatives inhibited PARP activity significantly, enhancing apoptosis markers like cleaved PARP and phosphorylated H2AX in breast cancer cells . This suggests that compounds like this compound could serve as effective PARP inhibitors.
  • Antitumor Efficacy : Another investigation into related compounds showed excellent anti-tumor activity across multiple cancer cell lines with detailed mechanistic insights into their action .

Q & A

Q. Table 1. Representative Synthetic Yields for Triazolopyrimidine Derivatives

Substituent (Position)Reaction Time (h)Yield (%)Reference
Trifluoromethyl (3)2499
Phenyl (7)1267
4-Chlorophenyl (7)2497

Q. Table 2. Biological Activities of Selected Derivatives

CompoundTarget EnzymeIC50_{50} (nM)Reference
3-Trifluoromethyl-7-PhHGPRT12.5
3-Phenyl-7-BnCYP3A4>10,000

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine

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